2-烯丙基苯甲酸

描述

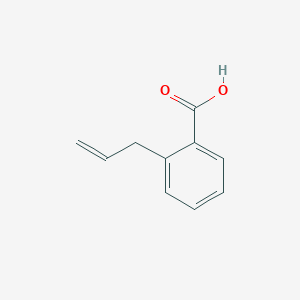

2-Allylbenzoic acid is a carboxylic acid that belongs to the benzoic acid family. It has the molecular formula C10H10O2, an average mass of 162.185 Da, and a mono-isotopic mass of 162.068085 Da .

Molecular Structure Analysis

The molecular structure of 2-Allylbenzoic acid consists of a benzene ring attached to a carboxyl group and an allyl group . The molecule has two hydrogen bond acceptors, one hydrogen bond donor, and three freely rotating bonds .

Chemical Reactions Analysis

One of the known chemical reactions involving 2-Allylbenzoic acid is its allylic oxidation to form phthalides . This reaction was achieved with 1,2-bis(phenylsulfinyl)ethane palladium (II) acetate (White catalyst) and oxygen in DMSO .

Physical And Chemical Properties Analysis

2-Allylbenzoic acid has a density of 1.1±0.1 g/cm³, a boiling point of 276.8±9.0 °C at 760 mmHg, and a flash point of 129.4±13.4 °C . It has an ACD/LogP of 2.91, indicating its lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties .

科学研究应用

Allylic Oxidation to Phthalides

Overview::- Researchers employ 1,2-bis(phenylsulfinyl)ethane palladium(II) acetate (commonly known as the “White catalyst”) and oxygen in dimethyl sulfoxide (DMSO) to achieve this transformation .

Natural Product Synthesis: 3-Ethyl-6-hydroxyphthalide

Overview::- 3-Ethyl-6-hydroxyphthalide has potential as a bioactive compound, and its synthesis via this route demonstrates the versatility of the method .

Materials Science

Overview::作用机制

Target of Action

It’s known that the compound undergoes allylic oxidation to form phthalides .

Mode of Action

2-Allylbenzoic acid undergoes an acid-base-sensitive allylic oxidation to form phthalides . This reaction is achieved with 1,2-bis(phenylsulfinyl)ethane palladium (II) acetate (White catalyst) and oxygen in DMSO . The selective formation of 3-ethylidenephthalides or 3-vinylphthalides is controlled by the addition of acids or bases .

Biochemical Pathways

The compound is involved in the formation of phthalides through allylic oxidation . This process is a key step in generating phthalides .

Result of Action

The molecular and cellular effects of 2-Allylbenzoic acid’s action primarily involve the formation of phthalides . These compounds are formed through a competition between Wacker-type oxidation and allylic C–H cleavage .

Action Environment

The action of 2-Allylbenzoic acid is influenced by the presence of acids or bases, which control the selective formation of 3-ethylidenephthalides or 3-vinylphthalides . The reaction conditions can be applied to substituted 2-allylbenzoic acids to generate corresponding phthalides selectively .

属性

IUPAC Name |

2-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXHYECRRNWMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372946 | |

| Record name | 2-allylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61436-73-5 | |

| Record name | 2-allylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions that 2-allylbenzoic acid can undergo?

A1: 2-Allylbenzoic acid exhibits diverse reactivity profiles, primarily centered around its carboxylic acid and allyl functionalities. Recent research highlights its participation in various reactions, including:

- Intramolecular Cyclization: Ruthenium catalysts efficiently mediate the intramolecular cyclization of 2-allylbenzoic acid to form lactones. This reaction showcases the ability to utilize the allyl group for forming new rings. []

- Iodolactonization and Ring Expansion: 2-Allylbenzoic acid can be transformed into iodolactones, which can undergo subsequent ring expansion reactions in the presence of nucleophiles like ammonia. This approach provides a route to substituted 2,3,4,5-tetrahydro-1H-2-benzazepines. []

- Allylic Oxidation: Palladium catalysts can mediate the selective oxidation of the allyl group in 2-allylbenzoic acid. Interestingly, reaction conditions can be tuned to favor either phthalide or isocoumarin formation, highlighting the subtle interplay between reaction parameters and product selectivity. []

Q2: How does the presence of substituents on the aromatic ring of 2-allylbenzoic acid affect its reactivity?

A2: Substituents on the aromatic ring can significantly influence the reactivity of 2-allylbenzoic acid. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, impacting its ability to participate in various reactions.

- Schmidt Reaction: Research indicates that the regioselectivity of the Schmidt reaction on substituted 2-allylbenzoic acid derivatives can be influenced by the nature and position of substituents. [] This highlights the importance of considering substituent effects when designing synthetic strategies involving this compound.

Q3: Are there any specific catalysts known to promote the cyclization of 2-allylbenzoic acid derivatives?

A3: Yes, several catalysts have proven effective in promoting the cyclization of 2-allylbenzoic acid derivatives. Two notable examples include:

- Ruthenium-based catalysts: A combination of RuCl3·nH2O and AgOTf, in the presence of Cu(OTf)2 and PPh3, efficiently catalyzes the cyclization of 2-allylbenzoic acid to the corresponding lactone. Notably, a more active catalyst system comprising (RuCp∗Cl2)2, AgOTf, and PPh3 demonstrated high efficiency even without the copper co-catalyst. []

- Palladium-based catalysts: Palladium(II) acetate, particularly in conjunction with ligands like 1,2-bis(phenylsulfinyl)ethane (White catalyst), enables the selective allylic oxidation of 2-allylbenzoic acids to phthalides or isocoumarins depending on the reaction conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)